REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[OH:5][C:6]1[CH:20]=[C:19]2[C:9]([NH:10][CH:11]=[C:12]2[CH2:13][CH:14]([C:16]([OH:18])=[O:17])[NH2:15])=[CH:8][CH:7]=1.[CH3:21]O>>[ClH:3].[CH3:21][O:17][C:16](=[O:18])[CH:14]([CH2:13][C:12]1[C:19]2[C:9](=[CH:8][CH:7]=[C:6]([OH:5])[CH:20]=2)[NH:10][CH:11]=1)[NH2:15] |f:3.4|
|
Name
|
|
Quantity
|
2.14 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2NC=C(CC(N)C(=O)O)C2=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the solvent was removed under reduced pressure
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC(C(N)CC1=CNC2=CC=C(C=C12)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[OH:5][C:6]1[CH:20]=[C:19]2[C:9]([NH:10][CH:11]=[C:12]2[CH2:13][CH:14]([C:16]([OH:18])=[O:17])[NH2:15])=[CH:8][CH:7]=1.[CH3:21]O>>[ClH:3].[CH3:21][O:17][C:16](=[O:18])[CH:14]([CH2:13][C:12]1[C:19]2[C:9](=[CH:8][CH:7]=[C:6]([OH:5])[CH:20]=2)[NH:10][CH:11]=1)[NH2:15] |f:3.4|
|
Name
|
|
Quantity
|
2.14 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2NC=C(CC(N)C(=O)O)C2=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the solvent was removed under reduced pressure
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC(C(N)CC1=CNC2=CC=C(C=C12)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |